molecular formula C9H10ClNO2 B11902243 Ethyl 5-(chloromethyl)nicotinate CAS No. 1391986-90-5

Ethyl 5-(chloromethyl)nicotinate

Cat. No.: B11902243
CAS No.: 1391986-90-5
M. Wt: 199.63 g/mol
InChI Key: NYTDTJGQDNQIDV-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)nicotinate is a nicotinic acid derivative featuring a chloromethyl (-CH₂Cl) substituent at the 5-position of the pyridine ring and an ethoxycarbonyl (-COOEt) group at the 3-position. This compound is primarily utilized as a versatile intermediate in pharmaceutical synthesis, particularly in the development of anti-fibrosis agents and nicotinamide adenine dinucleotide (NAD) analogues . Its reactivity, driven by the electrophilic chloromethyl group, allows for further functionalization, such as nucleophilic substitution or cross-coupling reactions, making it valuable in medicinal chemistry .

Properties

CAS No.

1391986-90-5

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

ethyl 5-(chloromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2,4H2,1H3

InChI Key

NYTDTJGQDNQIDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-(chloromethyl)nicotinate can be synthesized through the chloromethylation of ethyl nicotinate. The reaction typically involves the use of formaldehyde and hydrochloric acid as chloromethylating agents. The process is carried out under acidic conditions to facilitate the formation of the chloromethyl group on the pyridine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common nucleophiles include amines and thiols, leading to the formation of various substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, while reduction of the chloromethyl group can produce methyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products:

  • Substituted nicotinates
  • Carboxylic acids
  • Alcohols
  • Methyl derivatives

Scientific Research Applications

Ethyl 5-(chloromethyl)nicotinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting nicotinic receptors.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

Ethyl 5-(chloromethyl)nicotinate can be compared with other nicotinic acid derivatives:

    Ethyl nicotinate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl nicotinate: Similar ester functionality but different alkyl group, affecting its physical and chemical properties.

    Chromium nicotinate: Contains a metal ion, leading to distinct pharmacological and biochemical properties.

Uniqueness: The presence of the chloromethyl group in this compound imparts unique reactivity, making it a valuable intermediate for the synthesis of various substituted derivatives. Its ability to undergo diverse chemical reactions enhances its utility in organic synthesis and pharmaceutical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 5-(chloromethyl)nicotinate with analogous ethyl nicotinate derivatives, focusing on substituent effects, synthetic routes, and applications. Key compounds are categorized based on substituent type and position:

Halogen-Substituted Ethyl Nicotinates
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference(s)
This compound -CH₂Cl (5) C₉H₁₀ClNO₂ 199.63 High reactivity for further derivatization; anti-fibrosis intermediate
Ethyl 6-acetyl-5-chloronicotinate -Cl (5), -COCH₃ (6) C₁₀H₁₀ClNO₃ 227.65 Acetyl group enhances lipophilicity; used in heterocyclic synthesis
Ethyl 5-bromo-2-hydroxynicotinate -Br (5), -OH (2) C₈H₈BrNO₃ 260.06 Bromine enables cross-coupling; hydroxyl group adds polarity
Ethyl 2-chloro-5-methylnicotinate -Cl (2), -CH₃ (5) C₉H₁₀ClNO₂ 199.63 Methyl group stabilizes ring; intermediate for kinase inhibitors

Key Observations :

  • Positional Effects : Substitution at the 5-position (e.g., chloromethyl or bromo) enhances electrophilicity compared to 2- or 6-position substituents, facilitating nucleophilic attacks .
  • Functional Group Impact : Electron-withdrawing groups (e.g., -Cl, -Br) increase reactivity, while electron-donating groups (e.g., -CH₃) stabilize the pyridine ring .
Amino- and Carboxamide-Substituted Derivatives
Compound Name Substituent (Position) Molecular Formula Molecular Weight Applications Reference(s)
Ethyl 2-(benzylamino)-5-chloronicotinate -Cl (5), -NHBn (2) C₁₅H₁₅ClN₂O₂ 290.75 Benzylamino group aids in receptor binding; antiviral research
Ethyl 6-(5-((4-Fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate -Pyrimidine-carboxamide (6) C₂₀H₁₈FN₃O₃ 375.38 Anti-fibrosis activity via pyrimidine linkage

Key Observations :

  • Amino Groups: Enhance solubility and bioavailability, critical for drug candidates .
  • Carboxamide Linkages : Improve binding affinity to biological targets (e.g., enzymes or receptors) .
Cyano-Substituted Derivatives
Compound Name Substituent (Position) Molecular Formula Molecular Weight Applications Reference(s)
Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate -CN (5), -Ph (2), -NHPr (6) C₁₈H₂₀N₄O₂ 324.38 Cyano group stabilizes π-stacking; anticancer research

Key Observations :

  • Cyano Groups: Increase metabolic stability and modulate electronic properties of the pyridine ring .

Contrast :

  • Solvent choice (e.g., ethyl acetate vs. acetic acid) significantly impacts regioselectivity and byproduct formation in chlorination reactions .

Biological Activity

Ethyl 5-(chloromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C10_{10}H10_{10}ClN2_{2}O2_{2}
  • Molecular Weight : Approximately 199.63 g/mol

The compound features a chloromethyl group at the 5-position of the nicotinic acid derivative, enhancing its reactivity and biological activity. This structural configuration allows for interactions with various biological targets, potentially leading to significant therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites on proteins, altering their function and inhibiting bacterial growth.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have shown that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific targets include key enzymes involved in metabolic pathways crucial for cancer cell survival.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the viability of human breast cancer cells (MCF-7). The IC50_{50} value was found to be approximately 15 μM, indicating potent anticancer activity compared to control treatments.

The biological activity of this compound is largely attributed to its chloromethyl group, which enhances reactivity with biological molecules. This group can form covalent bonds with proteins, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate specific pathways affected by this compound.

Research Findings and Future Directions

Ongoing research continues to explore the full spectrum of biological activities associated with this compound. Studies are focusing on:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
  • Synergistic Effects : Investigating potential synergistic effects when combined with other therapeutic agents.
  • Toxicity Studies : Assessing safety profiles through various in vivo models.

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